An In-depth Technical Guide to 2-Amino-4-hydroxy-6-chloro-s-triazine (CAS 38862-29-2)
An In-depth Technical Guide to 2-Amino-4-hydroxy-6-chloro-s-triazine (CAS 38862-29-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Amino-4-hydroxy-6-chloro-s-triazine, a key heterocyclic compound with significant applications in agrochemical and pharmaceutical research. The document details its chemical and physical properties, synthesis, reactivity, analytical methods, and safety considerations. Emphasis is placed on the causality behind its chemical behavior, particularly its utility as a versatile intermediate in organic synthesis. This guide is intended to serve as a valuable resource for professionals engaged in the development of novel bioactive molecules.
Introduction
2-Amino-4-hydroxy-6-chloro-s-triazine, also known by its IUPAC name 4-amino-6-chloro-1H-1,3,5-triazin-2-one, is a member of the s-triazine family of heterocyclic compounds.[1] Its structure, featuring a triazine ring substituted with an amino group, a hydroxyl group, and a reactive chlorine atom, makes it a valuable building block in synthetic chemistry.[1][2] The strategic placement of these functional groups allows for a range of chemical transformations, rendering it an important intermediate in the synthesis of diverse nitrogen-containing compounds.[1][2] Its derivatives have found applications in agriculture as precursors to herbicides and in the pharmaceutical industry, where they are explored for their potential therapeutic properties.[1] This guide will delve into the core technical aspects of this molecule, providing insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-4-hydroxy-6-chloro-s-triazine is essential for its handling, reaction optimization, and analytical characterization. While comprehensive experimental data for this specific molecule is not extensively reported in publicly available literature, we can infer certain properties based on its structure and data from closely related analogues.
Table 1: Physicochemical Properties of 2-Amino-4-hydroxy-6-chloro-s-triazine and Related Analogues
| Property | 2-Amino-4-hydroxy-6-chloro-s-triazine | 2,4-diamino-6-chloro-s-triazine | 2-hydroxy-4,6-bis(ethylamino)-s-triazine |
| CAS Number | 38862-29-2 | 3397-62-4 | 2599-11-3 |
| Molecular Formula | C₃H₃ClN₄O[1] | C₃H₄ClN₅[3] | C₇H₁₂N₅O |
| Molecular Weight | 146.53 g/mol [1] | 145.55 g/mol [3] | 183.21 g/mol [4] |
| Melting Point | >320 °C[5] | >320 °C (lit.) | Not Available |
| pKa | Not Experimentally Determined | Not Experimentally Determined | Not Experimentally Determined |
| logP (Calculated) | -0.5995[6] | -0.1[3] | 1.67[4] |
| Water Solubility | Not Experimentally Determined | Not Experimentally Determined | 32.8 mg/L at 20°C, pH 7[4] |
| Organic Solvent Solubility | Expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic solvents like DMSO and DMF. |
Note: The tautomeric equilibrium between the hydroxy and the keto form (4-amino-6-chloro-1,3,5-triazin-2(1H)-one) significantly influences its properties. Spectral and computational studies on similar compounds suggest that the lactam (keto) form is energetically more favorable.[7]
Synthesis and Purification
The synthesis of 2-Amino-4-hydroxy-6-chloro-s-triazine is most commonly achieved through the selective hydrolysis of a corresponding dichlorotriazine precursor. The differential reactivity of the chlorine atoms on the s-triazine ring allows for a controlled, stepwise substitution.
Synthesis via Hydrolysis of 2-Amino-4,6-dichloro-s-triazine
This method leverages the greater reactivity of one chlorine atom over the other in 2-amino-4,6-dichloro-s-triazine, allowing for selective replacement with a hydroxyl group under basic conditions.
Experimental Protocol:
-
Suspension: Suspend 2-Amino-4,6-dichloro-s-triazine (0.1 mol) in 250 mL of water.
-
Addition of Base: Add sodium hydroxide (0.11 mol) to the suspension.
-
Reaction: Stir the mixture at room temperature for 15 hours.
-
Filtration of Starting Material: Filter the mixture to remove any unreacted starting material.
-
Neutralization: Cool the clear, colorless filtrate to 0-5 °C and neutralize to a pH of 6.8-7.0 with glacial acetic acid.
-
Isolation: Collect the resulting white solid by filtration.
-
Washing and Drying: Wash the solid with cold water and dry.
-
Purification: The product can be further purified by crystallization from hot water.
This procedure has been reported to yield the desired product in good purity.
Reactivity and Derivatization
The synthetic utility of 2-Amino-4-hydroxy-6-chloro-s-triazine stems from the reactivity of its remaining chlorine atom, which is susceptible to nucleophilic aromatic substitution.[7] This allows for the introduction of a wide array of functional groups, making it a versatile scaffold for building more complex molecules.
The reactivity of the chlorine atom is influenced by the electron-donating nature of the amino and hydroxyl (or keto) groups on the triazine ring. Generally, the substitution of the second chlorine atom on a dichlorotriazine requires more forcing conditions (e.g., higher temperatures) than the first.[8]
Nucleophilic Substitution Reactions
The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The general reaction scheme is as follows:
-
Reaction with Amines: Both primary and secondary amines can be used to displace the chlorine atom, leading to the formation of diaminohydroxy-s-triazines. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The reactivity of the amine (nucleophilicity and steric hindrance) will influence the required reaction conditions.[8]
-
Reaction with Alcohols: Alkoxides, generated from alcohols and a strong base, can react to form alkoxy derivatives. Direct reaction with alcohols may require higher temperatures or catalysis.[9]
-
Reaction with Thiols: Thiolates are effective nucleophiles for displacing the chlorine, yielding thioether derivatives.
The order of nucleophile addition is crucial when synthesizing multi-substituted triazines from cyanuric chloride, as the reactivity of the remaining chlorine atoms is modulated by the substituents already present.[8]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and purity assessment of 2-Amino-4-hydroxy-6-chloro-s-triazine.
Table 2: Spectroscopic and Chromatographic Data
| Technique | Data |
| UV-Vis Spectroscopy | λmax (pH 1): 225 nmλmax (pH 7): 250 nmλmax (pH 11): 247 nm |
| ¹H NMR Spectroscopy | Detailed experimental spectra are not readily available in the literature. Expected signals would include broad peaks for the amino and hydroxyl/amide protons. |
| ¹³C NMR Spectroscopy | Detailed experimental spectra are not readily available in the literature. Expected signals would correspond to the three distinct carbon atoms of the triazine ring. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN and CO.[10] |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a suitable technique for the analysis of triazine compounds.[1][11] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, would be a typical starting point for method development.[11] UV detection at one of the λmax values would be appropriate. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS can be used for the analysis of triazines, though derivatization may be necessary to improve volatility and chromatographic performance, especially for the hydroxyl group.[1][12] |
Experimental Protocol: HPLC Method Development Outline
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standards in a suitable solvent such as methanol or acetonitrile.
This protocol serves as a general guideline and would require optimization for specific instrumentation and analytical requirements.
Applications in Research and Industry
The versatile chemical nature of 2-Amino-4-hydroxy-6-chloro-s-triazine makes it a valuable intermediate in several fields.
-
Agrochemicals: It serves as a precursor for the synthesis of various herbicides.[1] The triazine core is a well-established pharmacophore in this area.
-
Pharmaceuticals: Its derivatives are actively being investigated for a range of biological activities, including potential anticancer properties.[7] The ability to readily introduce diverse substituents allows for the creation of libraries of compounds for high-throughput screening.
-
Material Science: Triazine-based compounds are used in the development of polymers and other advanced materials.
Safety and Handling
While a specific, comprehensive toxicological profile for 2-Amino-4-hydroxy-6-chloro-s-triazine is not widely available, data on related chloro-s-triazines should be considered for safe handling. The GHS classification for the closely related 2,4-diamino-6-chloro-s-triazine indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[3]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Toxicological Profile (General for Chloro-s-triazines):
-
Acute Toxicity: Generally, chloro-s-triazines exhibit moderate acute toxicity.
-
Chronic Toxicity: Some chloro-s-triazines have been associated with reproductive and developmental toxicity in animal studies.[1]
-
Carcinogenicity: The carcinogenic potential of atrazine, a related triazine, has been studied extensively, with some studies in rats showing an increase in mammary tumors, though the relevance to humans is debated.[1]
It is imperative to consult the specific Safety Data Sheet (SDS) for 2-Amino-4-hydroxy-6-chloro-s-triazine before handling.
Conclusion
2-Amino-4-hydroxy-6-chloro-s-triazine is a synthetically valuable molecule with a rich chemistry centered around its s-triazine core. Its utility as a chemical intermediate is well-established, particularly in the fields of agrochemicals and medicinal chemistry. While there are gaps in the publicly available, detailed experimental data for some of its physicochemical and toxicological properties, its known reactivity provides a solid foundation for its application in the synthesis of novel compounds. This guide has aimed to consolidate the available technical information and provide a framework for the safe and effective use of this important building block in research and development.
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